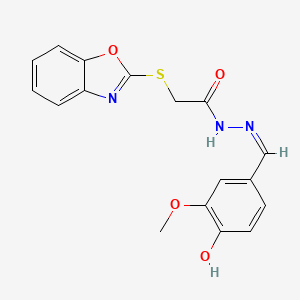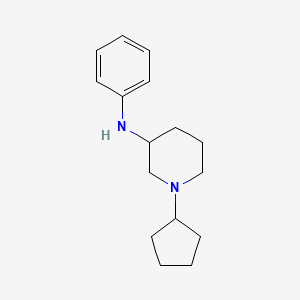![molecular formula C22H25ClN2O2 B5968546 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a chemical compound that belongs to the family of benzodiazepines. It is also known as Ro 15-1788 or flumazenil. This compound has been extensively studied for its scientific research applications in the field of neuroscience and pharmacology.
作用機序
The benzodiazepine receptor is a subtype of the GABA-A receptor. GABA is the main inhibitory neurotransmitter in the brain, and the GABA-A receptor is responsible for mediating the effects of GABA. Benzodiazepines enhance the effects of GABA on the GABA-A receptor, leading to an increase in inhibitory neurotransmission. 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane blocks the binding of benzodiazepines to the benzodiazepine receptor, thereby reducing the effects of benzodiazepines on the GABA-A receptor.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. It has also been shown to have a positive effect on memory consolidation and retrieval. In addition, it has been shown to have anxiogenic effects, which suggests that the benzodiazepine receptor plays a role in anxiety.
実験室実験の利点と制限
One of the main advantages of using 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is its high affinity for the benzodiazepine receptor. This allows for the effective blocking of the effects of benzodiazepines on the GABA-A receptor. However, one of the limitations of using this compound is its anxiogenic effects, which may confound the results of experiments investigating the role of the benzodiazepine receptor in anxiety.
将来の方向性
There are a number of future directions for research involving 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane. One area of research is the investigation of the role of the benzodiazepine receptor in the development of anxiety disorders. Another area of research is the investigation of the effects of benzodiazepines on memory consolidation and retrieval. Additionally, there is a need for further investigation into the biochemical and physiological effects of this compound, particularly with regard to its anxiogenic effects.
合成法
The synthesis of 1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane involves the reaction of 3-(3-chlorophenyl)-3-phenylpropanoyl chloride with 1,4-diazepane in the presence of an organic base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield this compound. This synthesis method has been well established and is widely used in the production of this compound for scientific research purposes.
科学的研究の応用
1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane is a potent antagonist of the benzodiazepine receptor. It is commonly used in scientific research to study the role of the benzodiazepine receptor in various physiological and pathological conditions. This compound has been shown to have a high affinity for the benzodiazepine receptor and can effectively block the binding of benzodiazepines to this receptor. It has also been used to investigate the effects of benzodiazepines on memory, anxiety, and sleep.
特性
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(3-chlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-17(26)24-11-6-12-25(14-13-24)22(27)16-21(18-7-3-2-4-8-18)19-9-5-10-20(23)15-19/h2-5,7-10,15,21H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWMQNCTXTXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)
![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)

